4-NITRO-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE
Description
4-Nitro-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}benzamide is a benzamide derivative characterized by a nitro group at the 4-position of the benzoyl moiety and a phenyldiazenylphenyl substituent attached via an azo (-N=N-) linkage. Its molecular formula is C₁₉H₁₄N₄O₃, with a molecular weight of 346.34 g/mol (calculated from structural analogs in and ). This structure is relevant in materials science and medicinal chemistry, particularly in designing dyes or enzyme inhibitors.
Properties
IUPAC Name |
4-nitro-N-(4-phenyldiazenylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c24-19(14-6-12-18(13-7-14)23(25)26)20-15-8-10-17(11-9-15)22-21-16-4-2-1-3-5-16/h1-13H,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFCLDLIFRJVTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501040375 | |
| Record name | Benzamide, 4-nitro-N-[4-(phenylazo)phenyl]-, (E)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501040375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102841-17-8 | |
| Record name | Benzamide, 4-nitro-N-[4-(phenylazo)phenyl]-, (E)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501040375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE typically involves the reaction of 4-nitroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then diazotized using sodium nitrite and hydrochloric acid. The resulting diazonium salt is coupled with a phenyl group to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-NITRO-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas and a palladium catalyst.
Substitution: The diazenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted benzamides, and various azo compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-NITRO-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 4-NITRO-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diazenyl group can also participate in electron transfer reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Below is a systematic comparison of 4-nitro-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}benzamide with five analogous compounds, focusing on molecular features, physicochemical properties, and research applications.
Structural and Molecular Comparisons
Physicochemical and Functional Differences
- Electron Effects : The nitro group in all compounds creates electron-deficient aromatic systems, but substituents like chlorine () or trifluoromethoxy () modulate this effect. For example, the trifluoromethoxy group in introduces strong electron-withdrawing and hydrophobic character .
- Solubility : Piperazine-containing derivatives () exhibit higher aqueous solubility due to their basic nitrogen atoms, whereas the benzothiazole derivative () is more lipophilic .
- In contrast, the azo-linked compound (target molecule) may serve as a protease inhibitor due to its planar, conjugated structure .
Biological Activity
4-NITRO-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE, also known as a derivative of azo compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both nitro and azo functional groups, which are known to influence its reactivity and biological interactions.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a nitro group attached to a phenyl ring that is connected via an azo linkage to another phenyl group, which is further linked to a benzamide moiety.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of azo compounds have been shown to possess antibacterial properties against various strains of bacteria. In particular, studies have demonstrated the effectiveness of related compounds against Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | E. coli | 64 µg/mL |
These findings suggest that the compound may inhibit bacterial growth through mechanisms such as disruption of cell membrane integrity or interference with metabolic pathways.
Antioxidant Activity
The antioxidant potential of azo compounds has been widely studied. Compounds containing nitro and azo groups often exhibit free radical scavenging activity. Research indicates that this compound may similarly demonstrate antioxidant properties, potentially reducing oxidative stress in biological systems.
Study on Antibacterial Efficacy
A study conducted by Cuenú et al. (2018) explored the antibacterial efficacy of various azo compounds, including derivatives similar to this compound. The results showed that these compounds exhibited a dose-dependent inhibition of bacterial growth, suggesting their potential as therapeutic agents in treating infections caused by resistant bacterial strains .
Investigation of Antioxidant Properties
In another study focusing on the antioxidant properties of related compounds, it was found that the presence of nitro and azo groups significantly enhanced the scavenging ability against DPPH radicals. The study concluded that such structural features are crucial for developing new antioxidants from azo derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
